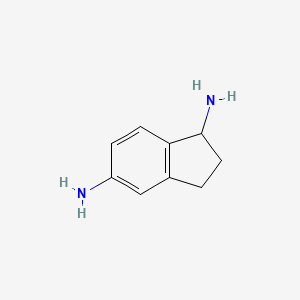

2,3-dihydro-1H-indene-1,5-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indene-1,5-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCUCVFOTWGVOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Design

Retrosynthetic Approaches to the 2,3-Dihydro-1H-indene-1,5-Diamine Core

A retrosynthetic analysis of 2,3-dihydro-1H-indene-1,5-diamine reveals several potential disconnection points, guiding the design of synthetic routes. The primary disconnections involve the two amino groups and the formation of the indene (B144670) framework itself. One common strategy involves the disconnection of the carbon-nitrogen bonds, suggesting precursor molecules such as a dinitro or dihalo-dihydroindene, which can then be converted to the diamine. Another approach focuses on the construction of the fused ring system, potentially from a substituted benzene (B151609) derivative that can be cyclized to form the indene core, with the amino groups introduced either before or after cyclization.

Established Synthetic Routes for Dihydroindene Diamines

Several synthetic methodologies have been established for the preparation of dihydroindene diamines, each with its own advantages and limitations. These routes can be broadly categorized into stepwise functionalization of pre-existing indene derivatives, catalytic hydrogenation of precursors, and nucleophilic substitution reactions.

Stepwise Functionalization of Indene Derivatives

This approach involves the sequential introduction of functional groups onto a readily available indene or dihydroindene scaffold.

A common and well-established method for introducing amino groups onto an aromatic ring is through a nitration-reduction sequence. youtube.com In the context of synthesizing 2,3-dihydro-1H-indene-1,5-diamine, this would typically involve the dinitration of a suitable 2,3-dihydro-1H-indene precursor. The nitration is often carried out using a mixture of nitric acid and sulfuric acid. youtube.com The resulting dinitro-dihydroindene can then be reduced to the corresponding diamine. Common reducing agents for this transformation include metals such as iron or tin in acidic media, or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). youtube.com

For instance, the nitration of N,N'-diacyl-p-phenylenediamine derivatives can be achieved with a mixture of sulfuric acid and fuming nitric acid. google.com This highlights a potential route where an appropriately substituted dihydroindene could undergo a similar dinitration. The subsequent removal of the nitro groups is a crucial step. The reduction of nitroarenes to primary amines is a fundamental transformation in organic synthesis. youtube.com

| Reaction Step | Reagents and Conditions | Intermediate/Product |

| Dinitration | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | Dinitro-dihydroindene |

| Reduction | Iron (Fe) or Tin (Sn) in acid, or H₂/Pd-C | 2,3-dihydro-1H-indene-1,5-diamine |

An alternative to nitration-reduction is the halogenation of the dihydroindene core, followed by amination. This strategy involves the introduction of two halogen atoms, typically bromine or chlorine, at the desired positions on the aromatic ring. The dihalogenated dihydroindene can then be subjected to an amination reaction to introduce the amino groups. This can be achieved through nucleophilic aromatic substitution (SNAAr) with ammonia (B1221849) or an amine nucleophile, often under high pressure and temperature, and sometimes in the presence of a copper catalyst. stackexchange.com For example, the preparation of p-phenylenediamine (B122844) from 1,4-dichlorobenzene (B42874) using aqueous ammonia and a copper(I) chloride catalyst at elevated temperatures has been reported. stackexchange.com A similar approach could be envisioned for a dihalogenated dihydroindene.

More modern methods for C-N bond formation, such as palladium-catalyzed amination (Buchwald-Hartwig amination), could also be employed. These reactions typically offer milder conditions and broader substrate scope.

| Reaction Step | Reagents and Conditions | Intermediate/Product |

| Dihalogenation | Bromine (Br₂) or Chlorine (Cl₂) with a Lewis acid | Dihalo-dihydroindene |

| Amination | Ammonia (NH₃) or Amine source, possibly with a catalyst (e.g., CuCl) | 2,3-dihydro-1H-indene-1,5-diamine |

Catalytic Hydrogenation of Precursor Indene-Dione Derivatives

Another synthetic strategy involves the catalytic hydrogenation of an appropriately substituted indene-1,3-dione derivative. nih.gov This approach would start with a 5-amino- or 5-nitro-indane-1,3-dione. The dione (B5365651) could then be converted to a dioxime or a related derivative, followed by catalytic hydrogenation to reduce both the ketone functionalities and the nitro group (if present) to yield the diamine. The hydrogenation of cyclic 1,3-diones to the corresponding 1,3-diols has been studied, and similar catalytic systems could be adapted for the reductive amination process. nih.govacs.org For instance, the hydrogenation of cyclopentane-1,3-dione to cyclopentane-1,3-diol has been achieved using a commercial Ru/C catalyst. nih.govacs.org Reductive amination, which combines a carbonyl compound with an amine in the presence of a reducing agent, is a powerful tool for amine synthesis and could be applied in this context. youtube.comgoogle.com

Nucleophilic Substitution Reactions in Dihydroindene Frameworks

The synthesis of diamines can also be achieved through nucleophilic substitution reactions on appropriately functionalized dihydroindene frameworks. researchgate.net For example, a dihydroxy-dihydroindene could be converted to a ditosylate or dimesylate, making the carbon atoms susceptible to nucleophilic attack by an amine source. This approach allows for the introduction of the amino groups in a controlled manner. The synthesis of various 1,2- and 1,3-diamines has been achieved through methods involving the ring-opening of aziridines or other cyclic intermediates, which could be formed from functionalized dihydroindenes. organic-chemistry.orgrsc.orgnih.govbohrium.com

Approaches from Phenylbutanoic Acid Derivatives

A foundational strategy for constructing the 2,3-dihydro-1H-indene (indane) framework involves the intramolecular Friedel-Crafts acylation of a suitably substituted 3-phenylpropanoic acid. To arrive at 2,3-dihydro-1H-indene-1,5-diamine, a logical starting material is a phenylpropanoic acid bearing a group that can be converted to an amine at the meta position, such as a nitro group.

The synthesis commences with the intramolecular cyclization of 3-(3-nitrophenyl)propanoic acid to form 5-nitro-1-indanone. This reaction is typically promoted by a strong acid catalyst. beilstein-journals.org The resulting 5-nitro-1-indanone serves as a key intermediate.

The subsequent steps involve the introduction of the second nitrogen functionality and the reduction of both nitro and keto groups. A plausible synthetic sequence is outlined below:

Nitration and Cyclization: Starting with 3-phenylpropanoic acid, nitration can introduce a nitro group at the meta position. The subsequent intramolecular Friedel-Crafts acylation of the resulting 3-(3-nitrophenyl)propanoic acid yields 5-nitro-1-indanone.

Formation of the 1-amino group precursor: The ketone at the 1-position of 5-nitro-1-indanone can be converted to an oxime by reaction with hydroxylamine. acs.org

Concurrent Reduction: Both the oxime and the nitro group can then be reduced simultaneously to the corresponding amines. Various reducing agents can be employed for this transformation, including catalytic hydrogenation.

An alternative pathway from 5-nitro-1-indanone involves first reducing the nitro group to an amine, yielding 5-amino-1-indanone. This intermediate is a known compound and serves as a versatile precursor. ontosight.ai The 1-keto group can then be converted to an amine via reductive amination. researchgate.netmasterorganicchemistry.comresearchgate.net

Table 1: Proposed Synthesis of 2,3-dihydro-1H-indene-1,5-diamine from a Phenylbutanoic Acid Derivative

| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | Intramolecular Friedel-Crafts Acylation | 3-(3-nitrophenyl)propanoic acid | Strong acid (e.g., PPA, H₂SO₄) | 5-nitro-1-indanone | Good to Excellent |

| 2a | Oximation | 5-nitro-1-indanone | Hydroxylamine hydrochloride, Pyridine (B92270) | 5-nitro-1-indanone oxime | High |

| 3a | Reduction | 5-nitro-1-indanone oxime | Catalytic Hydrogenation (e.g., H₂/Pd/C) | 2,3-dihydro-1H-indene-1,5-diamine | Moderate to Good |

| 2b | Reduction of Nitro Group | 5-nitro-1-indanone | Catalytic Hydrogenation (e.g., H₂/Pd/C) | 5-amino-1-indanone | High |

| 3b | Reductive Amination | 5-amino-1-indanone | NH₃, Reducing agent (e.g., NaBH₃CN) | 2,3-dihydro-1H-indene-1,5-diamine | Moderate to Good |

Note: Yields are estimates based on analogous reactions reported in the literature and may vary depending on specific conditions.

Advancements in Synthetic Protocols

Modern synthetic chemistry continually seeks to improve upon traditional methods by enhancing efficiency, safety, and sustainability.

Green chemistry principles encourage the use of environmentally benign solvents and processes. Multicomponent reactions (MCRs) in aqueous media represent a significant step in this direction. acs.orgmasterorganicchemistry.comresearchgate.net These reactions allow for the construction of complex molecules in a single step from three or more starting materials, often with high atom economy and reduced waste generation. acs.orgmasterorganicchemistry.com For the synthesis of indene derivatives, MCRs in water can provide a highly efficient and environmentally friendly alternative to traditional methods that often rely on volatile organic solvents. organic-chemistry.org For instance, the synthesis of heterocyclic scaffolds fused to an indene core has been achieved through one-pot, three-component reactions in water at room temperature, often without the need for a catalyst and with high yields. masterorganicchemistry.comorganic-chemistry.org

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. ontosight.airsc.org These benefits are particularly relevant for reactions that are exothermic or involve hazardous intermediates. The synthesis of indene derivatives has been successfully translated to continuous flow systems, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. nih.govorganic-chemistry.org This level of control can lead to higher yields, improved purity, and more consistent product quality. Furthermore, continuous flow setups can be readily automated and integrated with in-line analytical techniques for real-time monitoring and optimization. rsc.org

A significant advancement in the synthesis of indenes involves the use of gold(I) catalysts to facilitate the direct activation of Csp³-H bonds. acs.orgnih.govresearchgate.net This methodology allows for the construction of the indene ring system through a catalytic, high-yielding process. acs.org The mechanism is believed to involve a pericyclic transformation with a researchgate.netacs.org-H shift, generating a gold(I)-carbene that subsequently evolves to the indene derivative. acs.orgresearchgate.net This approach avoids the need for pre-functionalized starting materials, making it a more atom-economical and efficient route to a variety of substituted indenes. researchgate.netnih.gov

Stereoselective and Regioselective Synthesis Challenges and Solutions

The synthesis of specific isomers of substituted indanes like 2,3-dihydro-1H-indene-1,5-diamine presents significant challenges in controlling stereoselectivity and regioselectivity.

For disubstituted indanes, the relative orientation of the substituents (cis/trans) is a critical factor. Achieving stereoselectivity often requires the use of chiral catalysts or auxiliaries. Asymmetric reductive amination of a 1-indanone (B140024) precursor, for example, can be employed to selectively form one enantiomer of the 1-aminoindane. acs.org

Regioselectivity is crucial when introducing substituents onto the aromatic ring. In the synthesis starting from a phenylbutanoic acid derivative, the position of the initial substituent on the phenyl ring dictates the final position of the amino group on the indane core. The Friedel-Crafts cyclization of a meta-substituted phenylpropanoic acid will generally lead to the 5- or 7-substituted indanone. Directing the cyclization to a specific position can be influenced by the electronic nature of the substituents present. For instance, the 1,3-dipolar cycloaddition reaction of certain indene derivatives has been shown to proceed in a highly regioselective manner. nih.gov

Process Optimization for Yield and Purity

Optimizing the synthetic process to maximize yield and purity is a critical aspect of chemical manufacturing. This involves a systematic study of various reaction parameters.

For the multi-step synthesis of 2,3-dihydro-1H-indene-1,5-diamine, each step must be individually optimized. Key parameters to consider include:

Catalyst selection and loading: The choice of catalyst can significantly impact reaction rate and selectivity.

Solvent: The solvent can influence reactant solubility, reaction rate, and in some cases, product selectivity.

Temperature and pressure: These parameters are crucial for controlling reaction kinetics and can affect the formation of byproducts.

Reaction time: Monitoring the reaction progress is essential to determine the optimal time for quenching to maximize product formation and minimize degradation.

Purification methods: Efficient purification techniques are necessary to isolate the desired product with high purity.

Design of Experiments (DoE) is a powerful statistical tool that can be used to systematically explore the effects of multiple variables on the reaction outcome, allowing for the efficient identification of optimal conditions. google.com Continuous flow systems are particularly amenable to automated process optimization, where parameters can be varied systematically and the output analyzed in real-time.

Chemical Reactivity and Mechanistic Investigations

Reactivity Profiles of Amine Functional Groups

The presence of two amine groups, one benzylic (at C1) and one aromatic (at C5), dictates a significant portion of the molecule's reactivity. The benzylic amine is generally more basic and nucleophilic than the aromatic amine, whose lone pair of electrons is partially delocalized into the benzene (B151609) ring. quora.com This difference in electronic character can lead to selective reactions under controlled conditions.

Alkylation and Acylation Reactions

The amine groups of 2,3-dihydro-1H-indene-1,5-diamine readily undergo N-alkylation and N-acylation reactions. Alkylation, the introduction of an alkyl group, can be achieved using various alkylating agents such as alkyl halides or through reductive amination. rsc.org The reaction with alkyl halides proceeds via nucleophilic substitution, where the amine's lone pair attacks the electrophilic carbon of the alkyl halide. Given the higher nucleophilicity of the benzylic amine, mono-alkylation is expected to occur preferentially at the C1-amine position. quora.com

Acylation, the addition of an acyl group (R-C=O), is typically performed using acid chlorides or anhydrides. ncert.nic.in This reaction is fundamental for the formation of amides and is often used as a method to protect amine groups during other synthetic transformations. Due to the high reactivity of amines, these reactions are generally facile. For instance, reaction with acetic anhydride (B1165640) would yield the corresponding acetamides.

Table 1: Representative Alkylation and Acylation Reactions

| Reaction Type | Reagent | Expected Product(s) | General Conditions |

|---|---|---|---|

| Mono-Alkylation | Methyl Iodide (CH₃I) | 1-(Methylamino)-2,3-dihydro-1H-inden-5-amine | Controlled stoichiometry, non-polar solvent |

| Di-Alkylation | Excess Methyl Iodide (CH₃I) | 1,5-bis(Methylamino)-2,3-dihydro-1H-indene and/or quaternary ammonium (B1175870) salts | Excess reagent, heat |

| Mono-Acylation | Acetyl Chloride (CH₃COCl) | N-(1-Amino-2,3-dihydro-1H-inden-5-yl)acetamide | Controlled stoichiometry, pyridine (B92270) or other base |

| Di-Acylation | Excess Acetyl Chloride (CH₃COCl) | N,N'-(2,3-dihydro-1H-indene-1,5-diyl)diacetamide | Excess reagent, heat |

Formation of Imines and Related Derivatives via Oxidation

The amine groups can be oxidized to form imines, particularly when reacted with suitable oxidizing agents. The direct oxidation of primary amines to imines can be achieved using various reagents and catalytic systems, including manganese dioxide or under aerobic conditions with specific catalysts. organic-chemistry.orgorganic-chemistry.org The resulting imine from the C1-amine would be a conjugated system, while the C5-amine would yield an aromatic imine.

More commonly, imines (or Schiff bases) are formed through the condensation reaction of the amine with a carbonyl compound like an aldehyde or a ketone. This reaction proceeds via a hemiaminal intermediate which then dehydrates to form the stable imine. nih.gov This method is a cornerstone of organic synthesis for creating C=N bonds.

Nucleophilic Behavior and Condensation Reactions

The inherent nucleophilicity of the amine groups drives their participation in a wide array of condensation reactions. A notable example is the reaction with carbonyl compounds to form imines, as mentioned previously. nih.govrsc.org When reacted with dicarbonyl compounds or molecules containing two electrophilic centers, 2,3-dihydro-1H-indene-1,5-diamine can form various heterocyclic structures. For example, condensation with a 1,2-dicarbonyl compound could lead to the formation of a pyrazine (B50134) ring fused to the indene (B144670) system. Similarly, reaction with aldehydes can lead to the formation of tetrahydroquinazoline-type structures. researchgate.net

Transformations of the 2,3-Dihydro-1H-indene Ring System

The indene core, consisting of a benzene ring fused to a cyclopentane (B165970) ring, also presents multiple sites for chemical transformation.

Electrophilic Aromatic Substitution on the Benzene Moiety

The benzene ring of 2,3-dihydro-1H-indene-1,5-diamine is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of two powerful electron-donating groups: the C5-amino group and the alkyl portion of the fused ring. wikipedia.org Both the amino group (-NH₂) and alkyl groups are ortho-, para-directors. scispace.comrsc.orgcognitoedu.org

The C5-amino group is a strongly activating ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho (C4 and C6) and para (no para position available) to itself. scispace.comrsc.org The fused alkyl ring also acts as an ortho-, para-director. The directing effects of these two groups are synergistic. The C6 position is ortho to the C5-amino group and the C4 position is also ortho to the C5-amino group. Therefore, electrophilic substitution is strongly favored at the C4 and C6 positions.

It is important to note that under strongly acidic conditions, such as those used for nitration or Friedel-Crafts reactions, the amine groups can be protonated to form ammonium (-NH₃⁺) groups. ncert.nic.indoubtnut.com The ammonium group is a strongly deactivating, meta-directing group, which would drastically change the reactivity and regioselectivity of the substitution. doubtnut.com To avoid this, the amine groups are often protected, for instance by acylation, before carrying out the electrophilic substitution. ncert.nic.in

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagent/Catalyst | Major Product(s) (under neutral/mild conditions) | Rationale |

|---|---|---|---|

| Bromination | Br₂ / FeBr₃ | 4-Bromo-2,3-dihydro-1H-indene-1,5-diamine and 6-Bromo-2,3-dihydro-1H-indene-1,5-diamine | -NH₂ and alkyl ring are ortho-, para-directors. C4 and C6 are activated. |

| Nitration | HNO₃ / H₂SO₄ (with protection) | N,N'-(4-Nitro-2,3-dihydro-1H-indene-1,5-diyl)diacetamide | -NHAc is an ortho-, para-director. Substitution at C4 and C6. |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | Reaction inhibited due to Lewis acid complexation with amines. ncert.nic.inlibretexts.org | Amine groups form a complex with AlCl₃, deactivating the ring. |

Reactions Involving the Saturated Five-Membered Ring

The five-membered saturated ring of the indene system also exhibits reactivity. The C1 position is benzylic, making the C-H bond at this position weaker and more susceptible to radical reactions, such as halogenation under UV light. Oxidation reactions can also occur at the benzylic position.

Furthermore, the five-membered ring can participate in cycloaddition reactions. While the benzene ring is generally unreactive in Diels-Alder reactions, the five-membered ring, if a double bond were introduced (e.g., to form an indene derivative), could act as a dienophile. libretexts.orgyoutube.comyoutube.com Intramolecular condensation reactions, such as an intramolecular Aldol condensation if appropriate carbonyl groups were introduced onto the side chains, could also lead to the formation of new ring systems. youtube.comyoutube.com

Elucidation of Reaction Mechanisms

No published studies have been identified that specifically investigate the mechanistic pathways of amine interconversions for 2,3-dihydro-1H-indene-1,5-diamine. Such studies would typically involve isotopic labeling, kinetic analysis, and computational modeling to elucidate the transition states and intermediates involved in any potential intramolecular or intermolecular exchange processes between the 1- and 5-amino groups.

There is a lack of specific research on the cyclization and rearrangement reactions of 2,3-dihydro-1H-indene-1,5-diamine. While analogous compounds, such as o-phenylenediamines, are known to undergo cyclization reactions with various electrophiles to form heterocyclic systems, and other strained cyclic systems can undergo rearrangements, no such pathways have been documented for this specific diaminoindane derivative. Mechanistic investigations in this area would be of interest to understand the influence of the fused five-membered ring on the reactivity of the diamine functionalities.

Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution.

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 2,3-dihydro-1H-indene-1,5-diamine, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the amine protons, and the aliphatic protons of the five-membered ring. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-donating amine groups. The protons on the chiral center (C1) and the adjacent methylene (B1212753) groups (C2 and C3) would exhibit complex splitting patterns due to spin-spin coupling.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. researchgate.net Each unique carbon atom in 2,3-dihydro-1H-indene-1,5-diamine would give a distinct signal. The chemical shifts of the aromatic carbons would be affected by the diamine substitution pattern. The signals for the aliphatic carbons (C1, C2, and C3) would appear in the upfield region of the spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. emerypharma.com

Table 1: Predicted ¹H and ¹³C NMR Data for 2,3-dihydro-1H-indene-1,5-diamine

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.0 - 7.5 | 110 - 150 |

| NH₂ | Variable, broad | - |

| H1 (methine) | 4.0 - 5.0 (multiplet) | 50 - 60 |

| H2 (methylene) | 1.8 - 3.0 (multiplets) | 30 - 40 |

| H3 (methylene) | 2.5 - 3.5 (multiplets) | 30 - 40 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra and establishing the connectivity of atoms within the molecule. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For 2,3-dihydro-1H-indene-1,5-diamine, COSY would show correlations between the proton at C1 and the protons at C2, and between the geminal protons at C2 and C3. It would also help in assigning the connectivity of the aromatic protons. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). emerypharma.comsdsu.edu It allows for the direct assignment of each carbon signal to its attached proton(s).

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

For 2,3-dihydro-1H-indene-1,5-diamine, the FT-IR and Raman spectra would be expected to show characteristic absorption bands for:

N-H stretching of the primary amine groups, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹.

Aromatic C-H stretching vibrations, which are usually observed above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations from the methylene and methine groups, appearing just below 3000 cm⁻¹.

C=C stretching of the aromatic ring, typically found in the 1450-1600 cm⁻¹ region.

N-H bending vibrations, which occur around 1600 cm⁻¹.

C-N stretching vibrations, expected in the 1250-1350 cm⁻¹ range.

A comparative analysis of FT-IR and Raman spectra can provide complementary information due to their different selection rules. nih.gov

Table 2: Expected Vibrational Frequencies for 2,3-dihydro-1H-indene-1,5-diamine

| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | FT-IR, Raman |

| Aromatic C-H Stretch | > 3000 | FT-IR, Raman |

| Aliphatic C-H Stretch | < 3000 | FT-IR, Raman |

| C=C Stretch (Aromatic) | 1450 - 1600 | FT-IR, Raman |

| N-H Bend (Amine) | ~1600 | FT-IR |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 2,3-dihydro-1H-indene-1,5-diamine (C₉H₁₂N₂), the expected monoisotopic mass is approximately 148.1000 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy.

The fragmentation pattern in the mass spectrum would likely involve the loss of the amine groups and fragmentation of the five-membered ring, providing further evidence for the proposed structure.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The aromatic ring in 2,3-dihydro-1H-indene-1,5-diamine, conjugated with the two amine groups, would be expected to show characteristic π-π* transitions in the UV region. The exact position and intensity of the absorption maxima (λmax) would be sensitive to the solvent polarity. nih.gov

Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, could also be used to characterize the molecule. The presence of the aromatic system and electron-donating amine groups suggests that the compound may exhibit fluorescence upon excitation at an appropriate wavelength.

X-ray Diffraction Crystallography for Absolute Stereochemistry and Solid-State Conformation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov If a suitable single crystal of 2,3-dihydro-1H-indene-1,5-diamine can be obtained, this technique would provide precise bond lengths, bond angles, and the absolute stereochemistry of the chiral center at C1. mdpi.com It would also reveal the conformation of the five-membered ring and the packing of the molecules in the crystal lattice.

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., HPLC, TLC)

Chromatographic techniques are indispensable in the analysis of 2,3-dihydro-1H-indene-1,5-diamine, providing robust methods for assessing its purity and for the separation of its isomers. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative determination of the purity of 2,3-dihydro-1H-indene-1,5-diamine. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is a frequently used method for the analysis of aromatic amines. A C18 column is a common choice for the stationary phase, providing effective separation of the main compound from its impurities. google.com

A typical HPLC analysis involves dissolving the sample in a suitable solvent, such as methanol (B129727), and injecting it into the HPLC system. google.com The separation is achieved by a gradient elution, where the composition of the mobile phase is varied over time to ensure the effective separation of compounds with different polarities. For instance, a gradient system of acetonitrile (B52724) (containing a small percentage of an ion-pairing agent like trifluoroacetic acid) and water is often employed. google.com Detection is commonly performed using a UV detector, with the wavelength set to a value where the compound exhibits strong absorbance, such as 223 nm. google.com

The purity of the sample is determined by integrating the peak area of 2,3-dihydro-1H-indene-1,5-diamine and comparing it to the total area of all observed peaks. The presence of any impurities will be indicated by the appearance of additional peaks in the chromatogram.

For the separation of potential isomers of 2,3-dihydro-1H-indene-1,5-diamine, particularly enantiomers if the compound is chiral, specialized chiral HPLC techniques are necessary. This can be achieved through two main approaches:

Indirect Separation : This method involves the derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers. chiralpedia.comnih.gov These diastereomers possess different physicochemical properties and can be separated on a standard achiral stationary phase. chiralpedia.com

Direct Separation : This approach utilizes a chiral stationary phase (CSP) that can directly distinguish between the enantiomers. csfarmacie.cz Chiral stationary phases based on cyclodextrins or other chiral selectors are often used for the separation of amines. csfarmacie.czsigmaaldrich.com

Table 1: Illustrative HPLC Method for Purity Analysis of 2,3-dihydro-1H-indene-1,5-diamine

| Parameter | Condition |

| Column | Rainin Dynamax C18 google.com |

| Mobile Phase A | Water with 0.05% Trifluoroacetic Acid (TFA) google.com |

| Mobile Phase B | Acetonitrile with 0.05% Trifluoroacetic Acid (TFA) google.com |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| Flow Rate | 1.0 mL/min google.com |

| Detection | UV at 223 nm google.com |

| Injection Volume | 10 µL |

| Sample Conc. | 1 mg/mL in Methanol google.com |

Thin-Layer Chromatography (TLC) offers a simpler and more rapid method for the qualitative assessment of the purity of 2,3-dihydro-1H-indene-1,5-diamine and for monitoring the progress of reactions. TLC is particularly useful for identifying the presence of impurities. The separation on TLC is based on the differential partitioning of the components of a mixture between a stationary phase, typically a silica (B1680970) gel plate, and a mobile phase. rsc.org

For aromatic amines like 2,3-dihydro-1H-indene-1,5-diamine, a mobile phase consisting of a mixture of a nonpolar solvent (e.g., toluene (B28343) or benzene) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is often effective. akjournals.com The choice of the solvent system is critical for achieving good separation. The separated spots on the TLC plate can be visualized under UV light (typically at 254 nm) or by staining with a suitable reagent, such as a cinnamaldehyde (B126680) solution, which reacts with aromatic primary amines to produce colored spots. rsc.orgakjournals.comresearchgate.net The purity of the sample can be inferred from the number and intensity of the spots on the chromatogram. A pure sample should ideally show a single spot.

The separation of isomers, especially positional isomers, can also be achieved by TLC, sometimes by modifying the stationary phase. For instance, silica plates impregnated with crown ethers have been used to improve the separation of isomers of aromatic amines. akjournals.com

Table 2: Exemplary TLC Conditions for Analysis of 2,3-dihydro-1H-indene-1,5-diamine

| Parameter | Condition |

| Stationary Phase | Silica gel 60 F254 TLC plates akjournals.com |

| Mobile Phase | Toluene:Ethyl Acetate (e.g., 8:2 v/v) |

| Development | Ascending |

| Visualization | 1. UV light at 254 nm akjournals.com2. Staining with 1% p-dimethylaminobenzaldehyde in acidic methanol |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. researchgate.netfrontiersin.org It is particularly useful for calculating the properties of molecules like 2,3-dihydro-1H-indene-1,5-diamine.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2,3-dihydro-1H-indene-1,5-diamine, this involves determining the precise bond lengths, bond angles, and dihedral angles. The indane scaffold consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring. wikipedia.orgeburon-organics.com The five-membered ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms.

Conformational analysis of this molecule would focus on the puckering of the aliphatic ring and the orientation of the two amino (-NH2) groups. lumenlearning.comyoutube.com The amino group at position 1 can be either in an axial-like or equatorial-like position relative to the five-membered ring. The relative stability of these conformers is determined by steric and electronic effects. libretexts.orglibretexts.org For instance, 1,3-diaxial interactions, which are steric clashes between substituents on the same side of the ring, can destabilize certain conformations. libretexts.org DFT calculations can quantify the energy differences between these conformers, identifying the global minimum energy structure.

Table 1: Hypothetical Relative Energies of 2,3-dihydro-1H-indene-1,5-diamine Conformers

| Conformer | 1-Amino Group Orientation | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| I | Equatorial | 0.00 | Most stable conformer with the bulky amino group in a pseudo-equatorial position to minimize steric strain. |

| II | Axial | 1.5 - 3.0 | Less stable conformer due to potential 1,3-diaxial interactions with hydrogens on the cyclopentane ring. |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity to act as an electrophile.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It helps to identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this diamine, the MEP would likely show negative potential around the nitrogen atoms of the amino groups, indicating their nucleophilic character and sites prone to electrophilic attack.

Table 2: Hypothetical Frontier Orbital Energies for 2,3-dihydro-1H-indene-1,5-diamine

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -5.5 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| ELUMO | -0.8 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.7 | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. aimspress.com |

DFT calculations are a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to confirm or elucidate a molecule's structure. aminer.orgyoutube.com

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov Predicted shifts for the aromatic and aliphatic protons and carbons of 2,3-dihydro-1H-indene-1,5-diamine would be compared to experimental spectra. Often, a linear scaling approach is used to correct for systematic errors in the calculations, improving the agreement with experimental values. youtube.comnih.gov

Vibrational Frequencies: DFT can also compute the vibrational frequencies corresponding to the modes observed in Infrared (IR) and Raman spectroscopy. researchgate.net These calculations help in the assignment of experimental spectral bands to specific molecular motions, such as N-H stretching of the amino groups, C-H stretching of the aromatic and aliphatic parts, and C-C stretching of the rings. Calculated frequencies are often scaled by an empirical factor to better match experimental data. researchgate.net

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for Key Carbons

| Carbon Atom | Predicted Shift (ppm) | Experimental Shift (ppm) | Assignment |

|---|---|---|---|

| C1 | 58.2 | 57.9 | Aliphatic carbon bearing an amino group. |

| C5 | 145.1 | 144.8 | Aromatic carbon bearing an amino group. |

| C7a | 148.5 | 148.2 | Aromatic carbon at the ring junction. |

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. nih.gov These reactivity indices are calculated from the HOMO and LUMO energies and include:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

The Fukui function, f(r), is a local reactivity descriptor that identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.orgscm.comfaccts.de By analyzing the change in electron density upon the addition or removal of an electron, the Fukui function can pinpoint which atoms are most susceptible to a particular type of reaction. wikipedia.orgfaccts.de For 2,3-dihydro-1H-indene-1,5-diamine, these calculations would likely highlight the nitrogen atoms and specific carbons on the aromatic ring as key reactive centers.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. ulisboa.pt An MD simulation of 2,3-dihydro-1H-indene-1,5-diamine would model the motions of the molecule and surrounding solvent molecules over time, providing insights into its conformational flexibility and interactions with the solvent. rsc.orgnih.gov

These simulations are particularly valuable for understanding how different solvents (e.g., water, ethanol) might influence the preferred conformation of the molecule. The hydrogen bonding capabilities of the two amino groups would be of particular interest, as they would strongly interact with protic solvents. MD simulations can reveal the structure of the solvation shells around the molecule and the dynamics of solvent exchange. researchgate.neturegina.ca

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism. researchgate.netnih.gov For 2,3-dihydro-1H-indene-1,5-diamine, one could model reactions such as acylation or alkylation at the amino groups.

This involves identifying the structures of the reactants, products, and any intermediates along the reaction pathway. Crucially, the transition state (TS)—the highest energy point along the reaction coordinate—is located and its structure and energy are determined. researchgate.netacs.org The energy of the transition state relative to the reactants gives the activation energy, which is a key determinant of the reaction rate. By mapping out the potential energy surface, computational chemists can predict the most likely reaction pathways and explain the selectivity of reactions. acs.orgacs.org

Prediction of Chirality and Stereochemical Properties

While specific computational and theoretical chemistry studies detailing the chirality and stereochemical properties of 2,3-dihydro-1H-indene-1,5-diamine are not extensively available in published literature, a theoretical prediction can be made based on the fundamental principles of stereochemistry applied to its molecular structure.

The structure of 2,3-dihydro-1H-indene-1,5-diamine possesses a chiral center at the carbon atom in the 1-position of the indane ring, which is bonded to four different groups: a hydrogen atom, an amino group, a segment of the fused benzene ring, and the C2 atom of the cyclopentane ring. The presence of this single chiral center indicates that the molecule is chiral and can exist as a pair of enantiomers.

These enantiomers, (R)-2,3-dihydro-1H-indene-1,5-diamine and (S)-2,3-dihydro-1H-indene-1,5-diamine, are non-superimposable mirror images of each other. They are expected to have identical physical properties such as melting point, boiling point, and solubility in achiral solvents, but they will rotate plane-polarized light in equal but opposite directions. Their interaction with other chiral molecules, such as biological receptors, is expected to differ, potentially leading to different biological activities for each enantiomer.

In contrast to derivatives with multiple chiral centers, such as 2,3-dihydro-1H-indene-1,2-diamine which can have four possible stereoisomers (a pair of enantiomers and a pair of diastereomers), the 1,5-diamine derivative is simpler from a stereochemical standpoint due to having only one stereocenter. ontosight.ai

The indane (2,3-dihydro-1H-indene) ring system itself provides a rigid bicyclic framework that combines both aromatic and aliphatic features, making it a versatile scaffold in medicinal chemistry. mdpi.com Computational investigations have been applied to various indane derivatives to understand their biological activities and properties. researchgate.net For instance, studies on other indane derivatives have utilized computational methods to determine absolute configurations through electronic circular dichroism and optical rotation dispersion calculations. mdpi.com Although such specific calculations for 2,3-dihydro-1H-indene-1,5-diamine are not readily found, the foundational principles of stereochemistry allow for a clear prediction of its chiral nature.

Predicted Stereochemical Properties of 2,3-dihydro-1H-indene-1,5-diamine

| Property | Prediction |

| Chirality | Chiral |

| Number of Chiral Centers | 1 (at C1) |

| Number of Stereoisomers | 2 (1 pair of enantiomers) |

| Predicted Enantiomers | (R)-2,3-dihydro-1H-indene-1,5-diamine |

| (S)-2,3-dihydro-1H-indene-1,5-diamine | |

| Diastereomers | None |

| Meso Compounds | None |

Derivatization, Coordination Chemistry, and Material Science Applications

Synthesis and Characterization of N-Substituted 2,3-Dihydro-1H-indene-1,5-Diamine Derivatives

The two primary amine groups of 2,3-dihydro-1H-indene-1,5-diamine are reactive sites for N-substitution reactions, such as alkylation and acylation. These modifications can be used to tune the molecule's properties, such as its solubility, steric bulk, and electronic characteristics, for specific applications.

Alkylation and Acylation: Standard synthetic organic chemistry methods can be employed to modify the amine groups.

N-Alkylation: This process involves the reaction of the diamine with alkyl halides or other alkylating agents. The reaction introduces alkyl groups onto the nitrogen atoms. Depending on the reaction conditions and stoichiometry, mono- or di-alkylated products can be formed. These reactions are fundamental in organic synthesis for creating more complex amine structures.

N-Acylation: The diamine can be reacted with acyl chlorides or acid anhydrides to form amide linkages. This is a common strategy for synthesizing polyamide precursors or for protecting the amine groups. For instance, the direct acylation of imines, formed from diamines, using carboxylic acids activated with agents like propylphosphonic acid anhydride (B1165640) (T3P), is a versatile method for creating N-acyliminium ions that can be trapped to form a variety of nitrogen-containing heterocycles researchgate.net. While specific literature on the N-decylation of 2,3-dihydro-1H-indene-1,5-diamine is not prominent, it would follow the general principles of N-alkylation using a ten-carbon alkylating agent.

While detailed research on the simple N-alkylation or N-acylation of 2,3-dihydro-1H-indene-1,5-diamine is not extensively documented in readily available literature, the synthesis of related, more complex diamine derivatives for specific purposes, such as polymer synthesis, has been reported. For example, the novel diamine 1‐(4‐aminophenyl)‐1,3,3‐trimethyl‐2,3‐dihydro‐1H‐indene (B144670)‐5‐amine, which features a substituted indene core, was successfully designed and synthesized for the creation of high-performance colorless polyimides researchgate.net.

Utilization as Ligands in Transition Metal Coordination Chemistry

Diamine compounds are excellent ligands in coordination chemistry due to the lone pair of electrons on each nitrogen atom, which can be donated to a metal center to form coordinate bonds. As a bidentate ligand, 2,3-dihydro-1H-indene-1,5-diamine can chelate to a single metal ion, forming a stable ring structure that enhances the resulting complex's stability.

The synthesis of metal complexes typically involves reacting the diamine ligand with a metal salt in a suitable solvent. The nitrogen atoms of the diamine displace solvent molecules or other weakly bound ligands from the metal's coordination sphere. For example, transition metal complexes of N,N'-dibenzylethane-1,2-diamine with copper(II), nickel(II), zinc(II), and cobalt(II) have been synthesized and characterized, forming octahedral coordination environments nih.gov. Similarly, Schiff base ligands derived from diamines like o-phenylenediamine (B120857) readily form complexes with various divalent metals researchgate.net.

Although specific studies detailing the synthesis of metal complexes with 2,3-dihydro-1H-indene-1,5-diamine are sparse, its structural analogy to other aromatic and vicinal diamines suggests it would readily form stable complexes with a range of transition metals such as copper, nickel, palladium, and gold nih.govmdpi.comresearchgate.net. The geometry of the resulting complex would depend on the metal ion's coordination preferences and the steric constraints of the indane ligand.

Asymmetric catalysis, which uses chiral catalysts to produce an excess of one enantiomer of a product, is a cornerstone of modern chemical synthesis nih.gov. Chiral vicinal diamines are of tremendous interest as they are key components in many successful chiral catalysts sigmaaldrich.comresearchgate.net.

The 2,3-dihydro-1H-indene-1,5-diamine molecule is inherently chiral due to the stereocenter at the C1 position of the indane ring. This makes its enantiomerically pure forms attractive candidates for use as chiral ligands or as scaffolds for creating more elaborate chiral catalysts. When a chiral diamine coordinates to a metal center, it creates a chiral environment that can influence the stereochemical outcome of a catalyzed reaction, such as additions, reductions, or oxidations nih.govchemrxiv.org.

For example, novel C2-symmetric chiral diamines like DIANANE (endo,endo-2,5-diaminonorbornane) have been synthesized and their Schiff-base derivatives used effectively in highly enantioselective reactions nih.gov. The success of these and other diamine-based ligands, often derived from 1,2-diaminocyclohexane, highlights the potential of chiral 2,3-dihydro-1H-indene-1,5-diamine in asymmetric catalysis researchgate.net. The rigid indane framework could provide a well-defined and sterically hindered pocket around the metal center, which is crucial for effective stereochemical control.

Incorporation into Polymeric Materials

Diamine molecules are fundamental monomers in step-growth polymerization, particularly for the synthesis of high-performance polymers like polyamides and polyimides. The rigid, bulky structure of the indane unit in 2,3-dihydro-1H-indene-1,5-diamine can be exploited to impart desirable properties to the resulting polymers.

Polyimides (PIs): Aromatic polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties . They are typically synthesized by the polycondensation reaction between a diamine and a dianhydride. The use of diamines with bulky, non-coplanar structures, such as those containing an indane group, is a known strategy to improve the solubility and processability of the resulting polyimides without significantly compromising their thermal properties rsc.org. Research on a closely related monomer, 1‐(4‐aminophenyl)‐1,3,3‐trimethyl‐2,3‐dihydro‐1H‐indene‐5‐amine, demonstrated its successful copolymerization with 1,2,4,5‐cyclohexanetetracarboxylic dianhydride to produce a series of colorless polyimides researchgate.net.

Polyamides (PAs): Aromatic polyamides, or aramids, are another class of high-performance polymers known for their high strength and thermal resistance nih.gov. They are synthesized from the reaction of a diamine with a diacid chloride. Introducing bulky or asymmetric groups into the polymer backbone is an effective way to enhance solubility mdpi.comscielo.br. The indane moiety from 2,3-dihydro-1H-indene-1,5-diamine would serve this purpose, potentially leading to polyamides with a good balance of thermal stability and processability.

The incorporation of the indane structure has a profound impact on the final properties of the polymer.

Thermal Properties: Polyimides derived from indane-containing diamines exhibit very high thermal stability. For instance, polyimides synthesized from a trimethyl-phenyl-indane diamine showed high glass transition temperatures (Tg) in the range of 259–281 °C and excellent thermal stability, with 5% weight loss temperatures occurring above 550 °C in a nitrogen atmosphere researchgate.net. Aromatic polyimides in general can have Tg values well above 300 °C mdpi.comresearchgate.netzeusinc.com.

Mechanical Properties: The rigid nature of the polymer backbone often translates to high tensile strength and modulus. The aforementioned indane-containing polyimides exhibited good mechanical properties, with one formulation showing a tensile strength of 128 MPa and an elastic modulus of 5.4 GPa researchgate.net. These values are comparable to other high-performance polyimides mdpi.com.

Other Properties: The bulky indane group disrupts efficient chain packing, which can lead to lower crystallinity, improved solubility in organic solvents, and enhanced optical transparency (colorless films) researchgate.net. This disruption also tends to lower the dielectric constant, a desirable property for microelectronics applications. The indane-based polyimides were reported to have low dielectric constants of 2.69–2.85 and low water absorption researchgate.net.

The table below summarizes the properties of a polyimide series (PI-1 to PI-5) derived from a closely related indane diamine, demonstrating the high performance achievable with this monomer class researchgate.net.

| Property | PI-1 | PI-2 | PI-3 | PI-4 | PI-5 |

| Glass Transition Temp. (Tg, °C) | 259 | 266 | 270 | 275 | 281 |

| 5% Weight Loss Temp. (Td5, °C, N2) | 551 | 553 | 556 | 559 | 561 |

| 5% Weight Loss Temp. (Td5, °C, Air) | 515 | 516 | 518 | 519 | 520 |

| Tensile Strength (MPa) | 98 | 105 | 112 | 119 | 125 |

| Elongation at Break (%) | 6.1 | 6.5 | 6.9 | 7.3 | 7.8 |

| Dielectric Constant (1 MHz) | 2.85 | 2.81 | 2.76 | 2.72 | 2.69 |

| Water Absorption (%) | 0.68 | 0.65 | 0.63 | 0.61 | 0.59 |

| Data derived from research on polyimides synthesized from 1‐(4‐aminophenyl)‐1,3,3‐trimethyl‐2,3‐dihydro‐1H‐indene‐5‐amine and varying ratios of another diamine researchgate.net. |

Structure-Property Relationships in Non-Biological Applications

The unique structural characteristics of 2,3-dihydro-1H-indene-1,5-diamine, namely the presence of a reactive primary amine on the aliphatic portion and another on the aromatic ring, are expected to impart distinct properties to its derivatives, particularly in the realm of polymer science. The non-planar, bent structure of the indane backbone is of particular interest.

When incorporated into polymer chains, such as polyamides and polyimides, this kinked structure can disrupt the close packing of polymer chains that is typical of polymers derived from linear, rigid aromatic diamines. vt.edu This disruption is anticipated to lead to several desirable properties in the resulting materials:

Enhanced Solubility: The reduced interchain interaction due to the non-planar structure is likely to improve the solubility of polymers derived from 2,3-dihydro-1H-indene-1,5-diamine in common organic solvents. mdpi.comntu.edu.tw This is a significant advantage for polymer processing and application.

Modified Thermal Properties: While the introduction of flexible aliphatic units can sometimes lower the glass transition temperature (Tg) compared to fully aromatic polymers, the rigidity of the indane ring itself is expected to result in polymers with good thermal stability. kpi.ua The balance between the rigid aromatic and fused aliphatic components can allow for the fine-tuning of thermal properties. ensingerplastics.com For instance, polyimides derived from adamantane-containing diamines, which also possess bulky, non-planar structures, exhibit high glass transition temperatures. rsc.org

Optical Transparency: The disruption of charge-transfer complexes between polymer chains, a consequence of the non-linear structure, can lead to the formation of colorless or near-colorless polyimide films. rsc.org This is a highly sought-after property for applications in optics and electronics.

The following table provides a comparative overview of the thermal properties of various aromatic polyamides and polyimides, illustrating the range of properties that could be expected for polymers synthesized from 2,3-dihydro-1H-indene-1,5-diamine.

Table 1: Thermal Properties of Aromatic Polyamides and Polyimides

| Polymer Type | Diamine Component | Dianhydride Component | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (°C) |

|---|---|---|---|---|

| Polyamide | 4,4'-Oxydianiline | Terephthaloyl chloride | ~280 | >500 |

| Polyamide | m-Phenylenediamine | Isophthaloyl chloride | ~250 | >450 |

| Polyimide | 4,4'-Oxydianiline | Pyromellitic dianhydride (PMDA) | >350 | >550 |

| Polyimide | 4,4'-Oxydianiline | 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) | ~290 | >500 |

Note: The data in this table are representative values for analogous polymer systems and are intended for illustrative purposes. Specific values for polymers derived from 2,3-dihydro-1H-indene-1,5-diamine would require experimental verification.

Role as a Precursor in the Synthesis of Complex Organic Scaffolds

The dual reactivity of the amino groups in 2,3-dihydro-1H-indene-1,5-diamine, coupled with the stereochemistry of the indane core, makes it a valuable precursor for the synthesis of complex organic scaffolds. The differential reactivity of the benzylic amine at the 1-position versus the aromatic amine at the 5-position can be exploited for selective functionalization, leading to the construction of intricate molecular architectures.

The 2,3-dihydro-1H-indene framework itself is a versatile scaffold that can be modified through various synthetic routes. b-plastic.comresearchgate.net For instance, the amino groups of 2,3-dihydro-1H-indene-1,5-diamine can serve as anchor points for the construction of novel heterocyclic systems. The reaction of diamines with dicarbonyl compounds or their equivalents is a common strategy for building nitrogen-containing heterocycles.

Furthermore, the chiral nature of the 1-amino group offers the potential for the synthesis of enantiomerically pure complex molecules. Chiral diamines are crucial in asymmetric catalysis and the development of chiral ligands for metal complexes. rsc.org The rigid indane backbone can provide a well-defined steric environment, which is often beneficial for achieving high stereoselectivity in chemical reactions.

The synthesis of complex scaffolds from 2,3-dihydro-1H-indene-1,5-diamine could involve multi-step sequences, where each amino group is selectively reacted to introduce different functionalities. This could lead to the creation of novel ligands for coordination chemistry, building blocks for supramolecular chemistry, or key intermediates in the synthesis of biologically active molecules.

The chemical versatility of 2,3-dihydro-1H-indene-1,5-diamine stems from the presence of two nucleophilic amino groups. These groups can readily undergo a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Derivatization:

The amino groups can be acylated, alkylated, and arylated to form amides, secondary and tertiary amines, respectively. These reactions can be used to introduce a wide array of functional groups, thereby tuning the physical and chemical properties of the resulting molecules. For example, acylation with diacid chlorides is a standard method for the synthesis of polyamides. mdpi.com

Coordination Chemistry:

As a diamine, 2,3-dihydro-1H-indene-1,5-diamine is expected to act as a bidentate or bridging ligand in coordination complexes with various metal ions. wikipedia.orguci.edu The nitrogen atoms of the amino groups possess lone pairs of electrons that can be donated to a metal center, forming coordinate bonds. The geometry of the indane backbone would likely influence the structure of the resulting metal complexes, potentially leading to the formation of unique coordination polymers or metal-organic frameworks (MOFs). rsc.orgresearchgate.netnih.gov The synthesis of such complexes could be achieved by reacting the diamine with metal salts in a suitable solvent. nih.gov

Material Science Applications:

The primary application of aromatic diamines in material science is as monomers for the synthesis of high-performance polymers such as polyamides and polyimides. ensingerplastics.comb-plastic.comspecialchem.com

Polyamides: The polycondensation of 2,3-dihydro-1H-indene-1,5-diamine with dicarboxylic acid chlorides would yield polyamides. polyplasty.czsemanticscholar.org The incorporation of the non-planar indane unit is expected to result in amorphous or semi-crystalline polymers with good solubility and processability, along with potentially high thermal stability. mdpi.commdpi.com

Polyimides: Reaction with tetracarboxylic dianhydrides would produce polyimides, a class of polymers renowned for their exceptional thermal and chemical resistance. vt.eduissp.ac.ru The two-step synthesis, involving the formation of a soluble poly(amic acid) precursor followed by thermal or chemical imidization, is a common route to these materials. rsc.orgtitech.ac.jpsci-hub.se The properties of the resulting polyimides would be highly dependent on the structure of the dianhydride used. mdpi.com

The following table outlines some of the potential derivatization reactions and applications of 2,3-dihydro-1H-indene-1,5-diamine.

Table 2: Potential Derivatization and Applications

| Reaction Type | Reagent | Product Class | Potential Application |

|---|---|---|---|

| Acylation | Diacid Chloride | Polyamide | Engineering plastics, fibers |

| Imidization | Dianhydride | Polyimide | High-temperature resistant films, coatings |

| Coordination | Metal Salt | Metal Complex | Catalysis, functional materials |

| Alkylation | Alkyl Halide | Substituted Amine | Pharmaceutical intermediate |

Future Research Directions and Advanced Methodological Exploration

Development of Enantioselective Synthetic Routes for Chiral Isomers

The presence of a stereocenter at the C1 position of the 2,3-dihydro-1H-indene-1,5-diamine scaffold makes the development of enantioselective synthetic routes a significant area of research. The biological activity of chiral molecules is often enantiomer-dependent, making access to enantiomerically pure forms essential for pharmaceutical and agrochemical applications.

Current research into the enantioselective synthesis of related chiral 1-aminoindanes provides a strong foundation for developing methods for the 1,5-diamine derivative. acs.org One promising approach is the use of transition metal-catalyzed asymmetric hydrogenation. nih.govresearchgate.net For instance, rhodium-catalyzed asymmetric addition of arylboron reagents to indene (B144670) precursors has proven effective in generating chiral indane derivatives with high enantioselectivity. acs.orgnih.govacs.org Another strategy involves the diastereoselective reduction of a ketimine derived from a 1-indanone (B140024) precursor, using a chiral auxiliary like (R)-phenylglycine amide to guide the stereochemical outcome. researchgate.net

Furthermore, the asymmetric [3+2] annulation of aldimines with alkenes, catalyzed by chiral scandium complexes, presents a highly atom-efficient pathway to multisubstituted chiral 1-aminoindanes. acs.org This method offers high regio-, diastereo-, and enantioselectivity and could be adapted for the synthesis of the target diamine. acs.org The development of catalytic systems for the asymmetric synthesis of vicinal diamines also offers valuable insights, as these methods tackle the challenge of controlling stereochemistry at two adjacent amine-bearing centers. nih.govrsc.orgnih.govrsc.org

Future work will likely focus on the design and application of novel chiral ligands and catalysts that can achieve high enantiomeric excess (ee) and diastereomeric ratios (dr) for the specific 1,5-diamine target. The exploration of various catalytic systems, including those based on iridium, rhodium, and ruthenium, will be crucial. nih.govresearchgate.net

Table 1: Comparison of Potential Enantioselective Methods

| Method | Catalyst/Auxiliary | Key Features | Potential Applicability to 2,3-dihydro-1H-indene-1,5-diamine |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes | High enantioselectivity for a range of substrates. nih.gov | Applicable to a suitable prochiral imine or enamine precursor. |

| Chiral Auxiliary-Guided Reduction | (R)-phenylglycine amide | Practical and effective for specific isomers. researchgate.net | Requires stoichiometric use of the auxiliary and subsequent removal. |

| Asymmetric [3+2] Annulation | Chiral Scandium catalyst | High atom economy and stereoselectivity. acs.org | Could be adapted to a precursor containing the 5-amino group or a precursor that can be converted to it. |

Exploration of Bio-Inspired Synthesis Approaches

Nature often provides elegant and efficient solutions for the construction of complex molecular architectures. Bio-inspired synthesis seeks to mimic these natural pathways to develop novel and sustainable synthetic methods. For 2,3-dihydro-1H-indene-1,5-diamine, inspiration can be drawn from the biosynthesis of alkaloids, many of which feature chiral amine functionalities. nih.govnih.gov

Enzymatic catalysis, a cornerstone of biosynthesis, offers a powerful tool for the enantioselective synthesis of chiral amines. nih.gov Enzymes such as transaminases and amine dehydrogenases can catalyze the stereoselective amination of ketone precursors with high efficiency and selectivity under mild reaction conditions. nih.gov For instance, a suitably functionalized 1-indanone could be a substrate for an engineered transaminase to install the chiral amine at the C1 position with high enantiopurity.

Directed evolution and computational redesign are powerful techniques for tailoring the substrate specificity and catalytic activity of enzymes. nih.gov These methods could be employed to develop a bespoke biocatalyst for the synthesis of the (R)- or (S)-enantiomer of 2,3-dihydro-1H-indene-1,5-diamine. The use of whole-cell biocatalysts or immobilized enzymes can further enhance the practicality and scalability of such biotransformations.

Integration with Flow Chemistry and Automation for High-Throughput Synthesis

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, enhanced reaction control, and the potential for seamless integration with purification and analysis. nih.govrsc.orgrsc.orgresearchgate.net For the synthesis of 2,3-dihydro-1H-indene-1,5-diamine and its derivatives, flow chemistry can enable the safe handling of hazardous reagents and intermediates, as well as precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov

Aromatic amination reactions, which would be key steps in the synthesis of the target diamine, have been successfully implemented in flow reactors. nih.govrsc.orgrsc.org This approach allows for rapid optimization of reaction conditions and can lead to significantly higher space-time yields compared to batch processes.

The integration of flow chemistry with automated synthesis platforms can facilitate high-throughput screening of reaction conditions and the rapid generation of compound libraries. Automated systems can precisely dispense reagents, control reaction parameters, and perform in-line analysis, thereby accelerating the discovery of optimal synthetic routes and novel derivatives with desired properties. This synergy between flow chemistry and automation is particularly valuable for medicinal chemistry programs, where the rapid synthesis and evaluation of a large number of analogues are often required. researchgate.net

Advanced In-Situ Spectroscopic Monitoring of Reactions

A deep understanding of reaction kinetics and mechanisms is essential for process optimization and control. Advanced in-situ spectroscopic techniques, such as ReactIR (Fourier-transform infrared spectroscopy), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, provide real-time monitoring of reacting species without the need for sampling. mt.comnih.govmt.comspectroscopyonline.com

For the synthesis of 2,3-dihydro-1H-indene-1,5-diamine, in-situ monitoring can be used to track the formation of key intermediates, such as imines, and to determine reaction endpoints with high accuracy. mt.com This is particularly crucial for multistep syntheses and for reactions involving unstable intermediates. The data obtained from in-situ spectroscopy can be used to develop detailed kinetic models, which can then be used to optimize reaction conditions and ensure robust and reproducible manufacturing processes.

For example, in a reductive amination step, ReactIR can monitor the consumption of the ketone starting material and the formation of the imine intermediate and the final amine product simultaneously. mt.com This allows for precise control over the reaction and can help to minimize the formation of byproducts.

Computational Design of Novel Derivatives with Enhanced Chemical Functionality

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. nih.govrsc.org These methods can be employed to design novel derivatives of 2,3-dihydro-1H-indene-1,5-diamine with enhanced chemical functionality and desired biological or material properties.

Structure-activity relationship (SAR) studies, guided by computational docking and molecular dynamics simulations, can be used to predict the binding affinity of derivatives to specific biological targets. nih.gov This information can then be used to prioritize the synthesis of the most promising compounds. For instance, if the diamine is being explored as a scaffold for a new class of enzyme inhibitors, computational methods can help in designing substituents that optimize interactions with the enzyme's active site.

Furthermore, quantum mechanical calculations can be used to predict the electronic properties of novel derivatives, such as their reactivity, stability, and spectroscopic signatures. This can aid in the design of new catalysts or materials based on the 2,3-dihydro-1H-indene-1,5-diamine framework. The integration of computational design with high-throughput synthesis and screening can create a powerful discovery engine for new molecules with tailored functions.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2,3-dihydro-1H-indene-1,5-diamine derivatives?

Microwave-assisted synthesis is a validated method for indene derivatives, enabling rapid reaction times and high yields. For example, cycloheptanone and ninhydrin were irradiated for 5 minutes to form spirocyclic indene-dione compounds, followed by column chromatography for purification . General routes include condensation reactions and functionalization of the indene core using amine groups, as seen in structurally related compounds .

Q. How is X-ray crystallography applied to determine the molecular conformation of 2,3-dihydro-1H-indene derivatives?

Single-crystal X-ray diffraction (SCXRD) is critical for resolving molecular geometry. For instance, the indene-1,3-dione moiety in related compounds adopts a twist conformation, with key parameters such as torsion angles (e.g., Q = 0.1502 Å, φ = 302.24°) quantified using SHELXL refinement . Data collection typically involves MoKα or CuKα radiation, with absorption corrections (e.g., SADABS) applied during processing .

Q. What spectroscopic techniques are used to characterize 2,3-dihydro-1H-indene-1,5-diamine and its analogs?

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy validate molecular structure and functional groups. For crystallized derivatives, SCXRD provides bond lengths (e.g., C–C = 1.413–1.516 Å) and angles, while powder XRD confirms phase purity . High-resolution mass spectrometry (HRMS) further corroborates molecular weight .

Advanced Research Questions

Q. How do conformational dynamics of the indene ring influence supramolecular architectures in crystalline states?

The indene ring's twist conformation (observed in derivatives like 2-hydroxy-2-(2-oxocycloheptyl)-indene-dione) facilitates intermolecular interactions. O–H⋯O and C–H⋯O hydrogen bonds create 3D networks, while π–π stacking (distance: ~3.737 Å) stabilizes layered structures. These features are critical for designing luminescent materials or electron-accepting systems in photonics .

Q. What strategies resolve contradictions in biological activity data for indene-based compounds?

Systematic structure-activity relationship (SAR) studies are essential. For example, indane-based 1,5-benzothiazepines showed variable antimicrobial activity against E. coli and C. albicans. Dose-response assays (IC50 values) and comparative analysis with reference drugs (e.g., ciprofloxacin) help identify outliers and optimize substituent effects .

Q. How can SHELX software enhance the refinement of crystal structures for dihydroindene derivatives?

SHELXL refines positional and displacement parameters using least-squares minimization against F² data. For example, anisotropic displacement parameters for non-H atoms and riding models for H-atoms improve accuracy in high-resolution datasets. SHELXD and SHELXE are also used for experimental phasing in challenging cases .

Q. What methodologies assess the therapeutic potential of dihydroindene derivatives in kinase inhibition?

In vitro kinase assays (e.g., DDR1 inhibition) measure IC50 values using recombinant proteins. For in vivo efficacy, orthotopic pancreatic cancer models evaluate tumor growth suppression via histopathology and biomarker analysis (e.g., collagen-induced EMT signaling). Representative compounds like 2-amino-2,3-dihydro-1H-indene-5-carboxamide show Kd values of 5.9 nM, validated by Western blotting .

Methodological Considerations

- Crystallographic Data Analysis : Use Olex2 or APEX3 for data integration, and Mercury for visualizing hydrogen-bonding networks .

- Synthetic Optimization : Monitor reactions via TLC and optimize microwave parameters (power, time) to minimize side products .

- Biological Assays : Include positive controls (e.g., fluconazole for antifungal studies) and triplicate measurements to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.